tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate
Overview
Description
tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate: is an organic compound with the molecular formula C14H20BrNO2. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a cyclopropylcarbamate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon to convert the bromophenyl group to a phenyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, acetonitrile, room temperature.
Oxidation: Potassium permanganate, aqueous medium, reflux.
Reduction: Palladium on carbon, hydrogen gas, room temperature.
Major Products Formed:
Substitution: N-[(2-substituted phenyl)methyl]-N-cyclopropylcarbamate derivatives.
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the cyclopropylcarbamate moiety can interact with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-butyl N-[(2-bromophenyl)methyl]-N-(methyl-d3)carbamate
- tert-butyl (2-bromophenyl)carbamate
- tert-butyl 2-bromobenzylcarbamate
Uniqueness: tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate is unique due to the presence of the cyclopropylcarbamate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17(12-8-9-12)10-11-6-4-5-7-13(11)16/h4-7,12H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTXXUZLPGXBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1Br)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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